

Sphingosine (d18:1(14Z)): An Atypical Bioactive Lipid Mediator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sphingosine (d18:1(14Z))

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical bioactive signaling molecules. While the roles of canonical sphingolipids like sphingosine (d18:1) and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are well-documented, the functions of atypical isomers remain largely unexplored. This technical guide focuses on **Sphingosine (d18:1(14Z))**, an atypical sphingolipid characterized by a cis double bond at the 14-15 position of its 18-carbon backbone. We will delve into its known biological activities, potential signaling pathways, and the methodologies required for its study. This document aims to provide a comprehensive resource for researchers interested in the nuanced roles of atypical sphingolipids in health and disease.

Introduction to Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z)) is a structural isomer of the more common and extensively studied sphingosine (d18:1(4E)). The key difference lies in the position and configuration of the double bond within the C18 aliphatic chain.^[1] While canonical sphingosine possesses a trans double bond at the C4-C5 position, **Sphingosine (d18:1(14Z))** has a cis double bond at the C14-C15 position. This structural alteration, though seemingly minor, can have profound implications for the molecule's three-dimensional structure, its interaction with enzymes and receptors, and consequently, its biological function.

Emerging evidence suggests that **Sphingosine (d18:1(14Z))** may act as a negative regulator of cell proliferation and a promoter of apoptosis, functions that are also attributed to the canonical sphingosine.^{[2][3][4][5]} Furthermore, a related atypical sphingolipid, SPB 18:1(14Z);O₂, has been identified as a potential biomarker for DEGS1-related hypomyelinating leukodystrophy, indicating that this isomer can be endogenously produced under pathological conditions.^{[6][7]}

Potential Signaling Pathways

While specific signaling pathways for **Sphingosine (d18:1(14Z))** have not been fully elucidated, it is hypothesized to participate in the established sphingolipid metabolic and signaling network. The canonical "sphingolipid rheostat" model posits a balance between the pro-apoptotic effects of ceramide and sphingosine and the pro-survival effects of sphingosine-1-phosphate (S1P). It is plausible that **Sphingosine (d18:1(14Z))** also fits into this paradigm.

Below is a generalized diagram of sphingolipid metabolism and signaling, within which **Sphingosine (d18:1(14Z))** likely operates.

Caption: Generalized Sphingolipid Metabolism and Signaling Pathway.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the public domain detailing the bioactivity of **Sphingosine (d18:1(14Z))**. For context and comparative purposes, the table below summarizes typical concentration ranges and effects observed for the canonical sphingosine (d18:1). It is anticipated that future research will populate a similar table for the (14Z) isomer.

Parameter	Analyte	Cell/System Type	Observed Effect	Concentration Range	Reference
IC50	Sphingosine (d18:1)	Protein Kinase C (PKC)	Inhibition of PKC activity	10-50 μ M	[8]
EC50	Sphingosine (d18:1)	Jurkat T cells	Induction of Apoptosis	5-20 μ M	Data not available
---	Sphingosine (d18:1(14Z))	---	---	---	

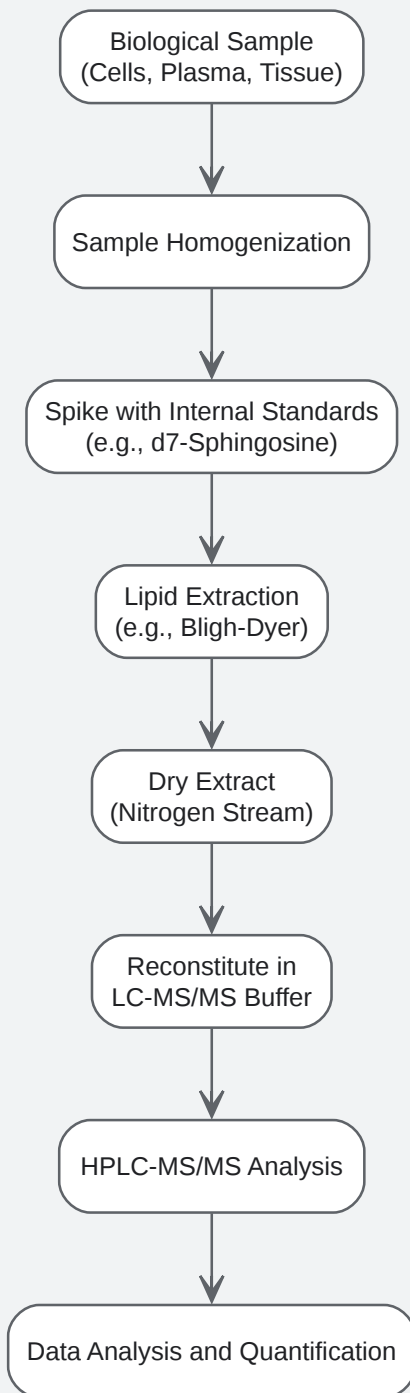
Experimental Protocols

The study of **Sphingosine (d18:1(14Z))** requires robust analytical methods to distinguish it from other sphingolipid isomers. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sphingolipid analysis.[9]

General Workflow for Sphingolipid Analysis

The following diagram outlines a typical experimental workflow for the extraction and quantification of sphingolipids from biological samples.

General Workflow for Sphingolipid Analysis



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Caption: Workflow for Sphingolipid Extraction and Analysis.

Detailed Protocol: Sphingolipid Extraction from Cultured Cells

This protocol provides a general method for the extraction of sphingolipids from adherent cultured cells.

Materials:

- Cultured cells (e.g., in a 6-well plate)
- Ice-cold phosphate-buffered saline (PBS)
- Ice-cold methanol
- LC-MS grade chloroform
- Deionized water
- Internal standard mix in methanol (e.g., C17 sphingosine or deuterated sphingosine)
- Cell scraper
- Centrifuge capable of 4°C and >3000 x g
- Nitrogen evaporator

Procedure:

- Place the cell culture plate on ice and aspirate the culture medium.
- Wash the cells twice with 1 mL of ice-cold PBS per well.
- Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
- Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
- Add 250 µL of chloroform and vortex vigorously for 1 minute.

- Add 200 μ L of deionized water and vortex for 1 minute.
- Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
- Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.
- Dry the organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Note on Isomer Separation: To resolve **Sphingosine (d18:1(14Z))** from other isomers like the canonical sphingosine, chromatographic conditions must be carefully optimized. A C18 reversed-phase column with a suitable gradient of solvents (e.g., water/acetonitrile/formic acid) is a common starting point. The unique fragmentation pattern of the specific isomer in the mass spectrometer will be crucial for its unambiguous identification and quantification. Advanced techniques such as cold ion spectroscopy may also be employed for the distinct identification of stereoisomers.

Future Directions

The study of **Sphingosine (d18:1(14Z))** is in its infancy. Future research should focus on:

- Elucidating specific signaling pathways: Does this isomer interact with known sphingolipid receptors and enzymes, and if so, with what affinity and functional consequence?
- Determining its physiological and pathological roles: What are the endogenous levels of **Sphingosine (d18:1(14Z))** in different tissues and disease states?
- Developing specific analytical tools: The generation of specific antibodies and labeled standards for **Sphingosine (d18:1(14Z))** will greatly facilitate its study.

Conclusion

Sphingosine (d18:1(14Z)) represents an intriguing and understudied member of the sphingolipid family. Its unique structure suggests the potential for distinct biological activities and roles in cellular signaling. While current knowledge is limited, the analytical frameworks and conceptual models established for canonical sphingolipids provide a solid foundation for

future investigations. The exploration of such atypical isomers will undoubtedly deepen our understanding of the complexity and elegance of lipid-mediated biological regulation.

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- To cite this document: BenchChem. [Sphingosine (d18:1(14Z)): An Atypical Bioactive Lipid Mediator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581251#sphingosine-d18-1-14z-as-a-bioactive-lipid-mediator]

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